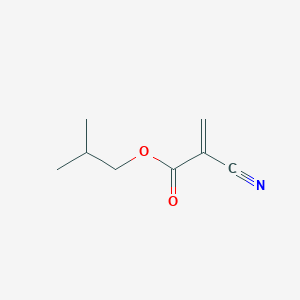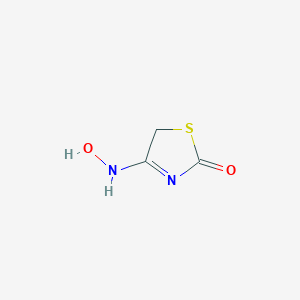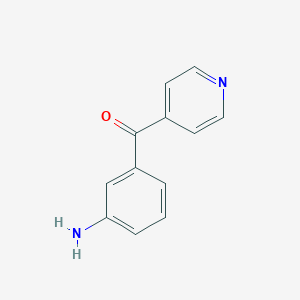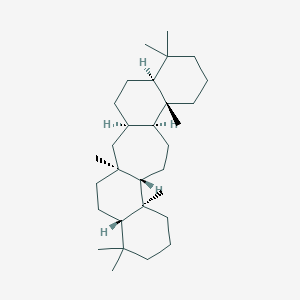
Serratane I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Serratane I is a natural product isolated from the marine bacterium Serratia sp. Its unique structure and biological activities have attracted the attention of many researchers in the field of drug discovery.
Mechanism Of Action
The exact mechanism of action of Serratane I is not fully understood. However, it has been suggested that it may exert its biological effects by inhibiting the activity of enzymes involved in cell wall synthesis or by disrupting the integrity of the cell membrane.
Biochemical And Physiological Effects
Serratane I has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate the immune response. It has also been shown to have anti-inflammatory properties.
Advantages And Limitations For Lab Experiments
One advantage of using Serratane I in lab experiments is its wide range of biological activities, which make it a versatile tool for studying various biological processes. However, one limitation is its complex structure, which makes it difficult to synthesize and isolate in large quantities.
Future Directions
There are several future directions for research on Serratane I. One area of interest is the development of more efficient synthetic methods for obtaining this compound. Another area of research is the investigation of its potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of Serratane I and its effects on different biological processes.
Synthesis Methods
Serratane I is a complex natural product that is difficult to synthesize. However, several synthetic routes have been developed to obtain this compound. One of the most successful methods involves the use of a chiral auxiliary to control the stereochemistry of the molecule. This method has been used to synthesize Serratane I in both enantiomeric forms.
Scientific Research Applications
Serratane I has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor effects. It has also been shown to have immunomodulatory properties. These activities make Serratane I a promising candidate for drug development.
properties
CAS RN |
18046-88-3 |
|---|---|
Product Name |
Serratane I |
Molecular Formula |
C30H52 |
Molecular Weight |
412.7 g/mol |
IUPAC Name |
(1S,3R,6S,11R,12S,15S,16S,21S)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane |
InChI |
InChI=1S/C30H52/c1-26(2)15-8-17-29(6)22-11-13-25-28(5,20-21(22)10-12-23(26)29)19-14-24-27(3,4)16-9-18-30(24,25)7/h21-25H,8-20H2,1-7H3/t21-,22+,23+,24+,25+,28+,29-,30+/m1/s1 |
InChI Key |
SKHPWXHRIDLXBT-GKAFTTDVSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4[C@@H](C2)CC[C@@H]5[C@@]4(CCCC5(C)C)C)(CCCC3(C)C)C |
SMILES |
CC1(CCCC2(C1CCC3C2CCC4C(C3)(CCC5C4(CCCC5(C)C)C)C)C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC3C2CCC4C(C3)(CCC5C4(CCCC5(C)C)C)C)C)C |
synonyms |
β-Serratane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



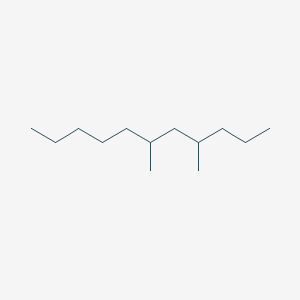
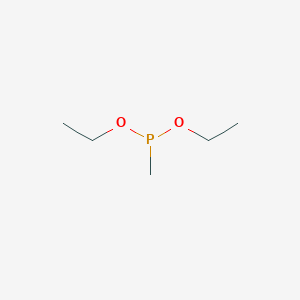
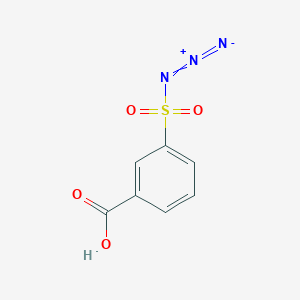
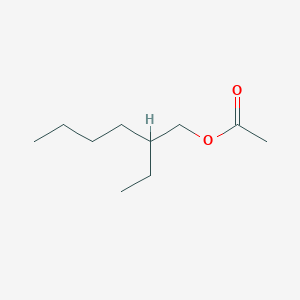
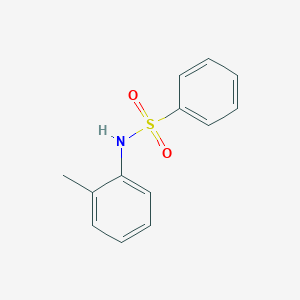
![2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-](/img/structure/B91017.png)
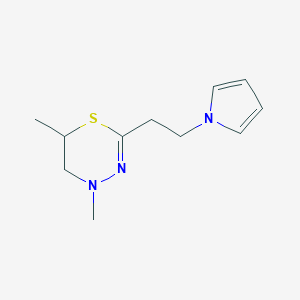
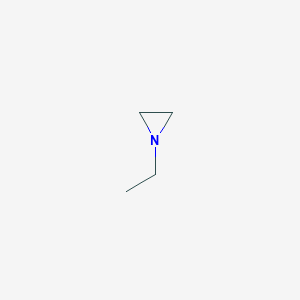
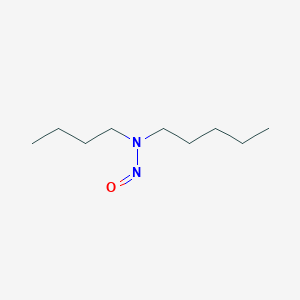
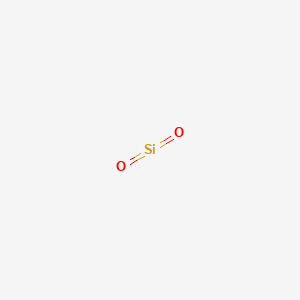
![N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide](/img/structure/B91027.png)
